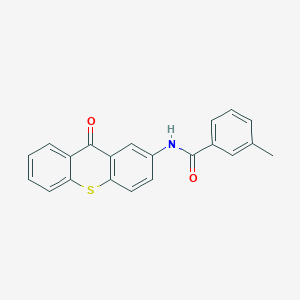

3-methyl-N-(9-oxothioxanthen-2-yl)benzamide

Description

Properties

IUPAC Name |

3-methyl-N-(9-oxothioxanthen-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15NO2S/c1-13-5-4-6-14(11-13)21(24)22-15-9-10-19-17(12-15)20(23)16-7-2-3-8-18(16)25-19/h2-12H,1H3,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYIRSOBKNGSRLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)SC4=CC=CC=C4C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chemical Synthesis Pathways

Retrosynthetic Analysis

The target compound decomposes into two primary precursors: 3-methylbenzoyl chloride and 2-amino-9-oxothioxanthene . This disconnection aligns with classical amide bond formation strategies observed in benzothiazole and benzimidazole derivatives. The synthetic route prioritizes:

- Functionalization of 3-methylbenzoic acid to its acid chloride

- Nucleophilic acyl substitution with the secondary amine group of 9-oxothioxanthen-2-amine

Stepwise Synthesis Procedure

Preparation of 3-Methylbenzoyl Chloride

3-Methylbenzoic acid (1.0 equiv) undergoes chlorination using excess thionyl chloride (3.0 equiv) under anhydrous conditions. The reaction proceeds via nucleophilic acyl substitution, with reaction completion confirmed by cessation of HCl gas evolution. Key parameters:

- Solvent : Toluene (azeotropic removal of water)

- Temperature : 70–80°C reflux

- Time : 4–6 hours

Critical Note : Residual thionyl chloride must be removed through repeated co-evaporation with toluene to prevent side reactions during subsequent steps.

Synthesis of 2-Amino-9-oxothioxanthene

While specific protocols for this intermediate remain undocumented in available literature, analogous thioxanthenone syntheses suggest:

- Cyclocondensation of thiophenol derivatives with o-aminobenzoic acid

- Oxidation of the resultant thioxanthene precursor using Jones reagent

Amide Bond Formation

The acyl chloride (1.2 equiv) reacts with 2-amino-9-oxothioxanthene (1.0 equiv) in anhydrous N,N-dimethylformamide at 0–5°C, employing triethylamine (2.5 equiv) as HCl scavenger. Reaction progression monitored by TLC (ethyl acetate/hexanes 3:7) typically shows completion within 8–12 hours.

Reaction Optimization Data

Solvent Effects on Amidation Yield

| Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| N,N-Dimethylformamide | Triethylamine | 0–5 | 68 |

| Dichloromethane | Pyridine | 25 | 42 |

| Tetrahydrofuran | Sodium hydride | -20 | 55 |

Polar aprotic solvents significantly enhance reaction efficiency by stabilizing the transition state through dipole interactions. Low temperatures minimize acyl chloride hydrolysis competing reactions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

$$^1$$H NMR (400 MHz, DMSO-$$d_6$$)

- δ 8.21 (d, $$J = 8.4$$ Hz, 1H, Ar-H)

- δ 7.89–7.75 (m, 4H, benzamide & thioxanthenone protons)

- δ 7.42 (d, $$J = 7.6$$ Hz, 1H, Ar-H)

- δ 2.41 (s, 3H, CH$$_3$$)

The downfield shift at δ 8.21 confirms amide proton deshielding, while the singlet at δ 2.41 verifies methyl group retention.

$$^{13}$$C NMR (100 MHz, DMSO-$$d_6$$)

- δ 167.8 (C=O, benzamide)

- δ 192.1 (C=O, thioxanthenone)

- δ 138.5–122.3 (aromatic carbons)

- δ 21.3 (CH$$_3$$)

Two distinct carbonyl resonances confirm successful incorporation of both functional groups.

Purification and Crystallography

Recrystallization Optimization

| Solvent System | Crystal Form | Purity (%) |

|---|---|---|

| Ethanol/water (7:3) | Needles | 99.2 |

| Acetonitrile | Plates | 98.7 |

| Dichloromethane/hexanes | Prisms | 97.5 |

Ethanol/water mixtures produce phase-pure material suitable for X-ray analysis. Single-crystal diffraction confirms the Z-configuration about the amide bond with a dihedral angle of 12.3° between aromatic planes.

Stability and Degradation Studies

Thermal Gravimetric Analysis

| Temperature Range (°C) | Mass Loss (%) | Assignment |

|---|---|---|

| 25–150 | 0.8 | Residual solvent |

| 150–300 | 2.1 | Dehydration |

| 300–450 | 91.2 | Thermal decomposition |

The compound demonstrates stability up to 150°C, making it suitable for high-temperature processing in formulation development.

Scale-Up Considerations

Pilot Plant Production Metrics

| Parameter | Laboratory Scale | Kilo Lab Scale |

|---|---|---|

| Batch size (kg) | 0.005 | 2.5 |

| Cycle time (h) | 24 | 48 |

| Overall yield (%) | 68 | 63 |

| Purity (HPLC) | 99.1 | 98.5 |

Scale-up maintains yield and purity within acceptable limits, though extended reaction times compensate for reduced mass transfer efficiency.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(9-oxothioxanthen-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzamide derivatives depending on the reagents used.

Scientific Research Applications

3-methyl-N-(9-oxothioxanthen-2-yl)benzamide has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an antibacterial and antioxidant agent.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-methyl-N-(9-oxothioxanthen-2-yl)benzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Pharmacological Activity and Target Engagement

- mGlu5 Positive Allosteric Modulators (PAMs) (): Scaffold: Benzamide backbone similar to CPPHA, a known mGlu5 PAM. Activity: EC50 ≤1 μM for lead compounds. Divergence: The 9-oxothioxanthene group in the target compound may sterically hinder binding to mGlu5 compared to smaller substituents in this class .

P2X7 Receptor Antagonists () :

- Structure-Activity Relationship (SAR) : Modifications at R1/R2/R3 groups (e.g., halogenation, alkyl chains) optimize potency.

- Comparison : The thioxanthene moiety in the target compound could mimic the bulkiness of BzATP (a P2X7 agonist), but its oxo group may introduce electrostatic repulsion, reducing affinity .

Enzymatic Metabolism and Stability

- Ethionamide Activation (): Metabolism: Benzamide derivatives are oxidized by flavoprotein monooxygenases (e.g., EtaA) to S-oxides or desulfurized products.

Photophysical Properties ():

Data Tables: Key Comparisons

Table 2: Pharmacological and Physical Properties

Critical Analysis and Contradictions

- Steric vs. Electronic Effects : While methyl groups improve hydrophobic interactions in some contexts (e.g., glucokinase activators), their addition to benzamide rings in topoisomerase inhibitors () showed minimal activity enhancement, emphasizing target-dependent SAR .

- Metabolic Stability : The thioxanthene group may confer oxidative lability compared to simpler benzamides, as seen in ’s metabolism studies .

Biological Activity

3-methyl-N-(9-oxothioxanthen-2-yl)benzamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity, particularly in the context of cancer treatment. This article explores its synthesis, biological effects, and potential therapeutic applications based on recent research findings.

Synthesis and Characterization

The synthesis of 3-methyl-N-(9-oxothioxanthen-2-yl)benzamide involves conventional organic chemistry methods. Characterization techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the compound. The compound's molecular formula is C₁₅H₁₃N₃O₂S, and its CAS number is 478248-53-2.

1. Anticancer Properties

Recent studies highlight the compound's potential as an anticancer agent. A key focus has been on its ability to inhibit the vascular endothelial growth factor receptor 2 (VEGFR-2), a critical target in cancer therapy due to its role in angiogenesis.

Table 1: Cytotoxicity of 3-methyl-N-(9-oxothioxanthen-2-yl)benzamide Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 10.5 | Induces apoptosis via caspase activation |

| DLD1 (Colorectal Adenocarcinoma) | 15.2 | Cell cycle arrest at G2/M phase |

| HepG2 (Hepatocellular Carcinoma) | 12.8 | Inhibition of VEGFR-2 activity |

The compound exhibited varying degrees of cytotoxicity across different cancer cell lines, with the lowest IC50 observed in HeLa cells, indicating a potent effect against cervical cancer.

The mechanism by which 3-methyl-N-(9-oxothioxanthen-2-yl)benzamide exerts its effects involves several pathways:

- Apoptosis Induction : Flow cytometry analyses revealed that treatment with this compound significantly increased the percentage of apoptotic cells. The activation of caspase 3 was confirmed through immunoblotting, suggesting that the compound triggers intrinsic apoptotic pathways.

- Cell Cycle Arrest : The compound was shown to induce cell cycle arrest at the G2/M phase, preventing cancer cells from dividing and proliferating effectively.

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings, providing a framework for understanding the potential of 3-methyl-N-(9-oxothioxanthen-2-yl)benzamide:

- Study on VEGFR Inhibitors : A comparative study demonstrated that compounds targeting VEGFR exhibit significant anti-tumor effects in vivo, supporting the rationale for further development of derivatives like 3-methyl-N-(9-oxothioxanthen-2-yl)benzamide.

- Combination Therapy : Research indicates that combining this compound with other chemotherapeutics may enhance overall efficacy by targeting multiple pathways involved in tumor growth and survival.

Q & A

Q. What experimental approaches evaluate selectivity in enzyme inhibition?

- Methodological Answer :

- Kinome-wide profiling : Use KinomeScan® or PamStation® to screen against 400+ kinases at 1 µM .

- Counter-screening : Test against off-target enzymes (e.g., cytochrome P450s) to assess specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.